8-[(2-hydroxyethyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative with substitutions at the N3, N7, and C8 positions. Its structure includes:
- N3: Methyl group.
- C8: (2-Hydroxyethyl)amino group, contributing to hydrogen-bonding interactions and solubility .
Purine-2,6-diones are known for their diverse pharmacological activities, including kinase inhibition (e.g., CK2, TRPC5) and antiasthmatic effects, depending on substituent patterns .
Propriétés
IUPAC Name |
8-(2-hydroxyethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-7(2)6-17-8-9(14-11(17)13-4-5-18)16(3)12(20)15-10(8)19/h18H,1,4-6H2,2-3H3,(H,13,14)(H,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAGPBAFTGRDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison
Key Findings
N7 Position: Isoprenyl (target) vs. phenoxypropyl () or piperazinyl-acetyl () groups alter target specificity. For example, piperazinyl-acetyl derivatives target phosphodiesterase 3 (antiasthmatic), whereas isoprenyl may favor kinase interactions . C8 Position: Hydroxyethylamino (target) vs. hydrazinyl () or phenoxy () groups modulate hydrogen-bonding and solubility. Hydrazinyl derivatives show stronger CK2 inhibition, suggesting hydroxyethylamino may require optimization for kinase targets .
Biological Activity Trends :
- CK2 Inhibitors : Hydrazine-linked substituents (e.g., ) achieve lower IC₅₀ values than alkyl/alkoxy groups, indicating the importance of planar, hydrogen-bonding motifs .
- TRPC5 Activation : Bulky aromatic substituents (e.g., AM237) are critical for channel activation, a property absent in the target compound’s structure .
- Antiasthmatic Agents : Piperazine-acetyl derivatives () with electron-withdrawing groups (e.g., dichlorophenyl) exhibit enhanced vasodilation, a pathway distinct from the target compound’s likely kinase interactions .
Synthetic Routes :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
